molecular formula C19H24N2O4S B12179679 1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone

1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone

Cat. No.: B12179679
M. Wt: 376.5 g/mol
InChI Key: AIIKCLIXKZMUHD-UHFFFAOYSA-N
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Description

1-(1,4-dioxa-8-azaspiro[45]dec-8-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone is a complex organic compound with a unique structure that includes a spirocyclic system and a benzazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic system and the introduction of the benzazepine moiety. Common reagents used in these reactions include various acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and altering cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone: shares structural similarities with other spirocyclic compounds and benzazepine derivatives.

    8-Azaspiro[4.5]decane-8-carboxylic acid: Another spirocyclic compound with different functional groups and applications.

Uniqueness

The uniqueness of this compound lies in its combination of a spirocyclic system and a benzazepine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C19H24N2O4S/c22-17(21-9-7-19(8-10-21)24-11-12-25-19)13-26-16-6-5-14-3-1-2-4-15(14)20-18(16)23/h1-4,16H,5-13H2,(H,20,23)

InChI Key

AIIKCLIXKZMUHD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)N3CCC4(CC3)OCCO4

Origin of Product

United States

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